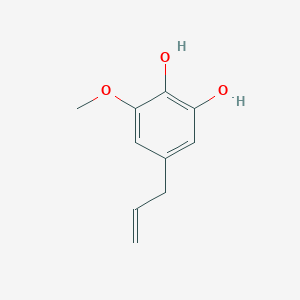

1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-

Description

Contextual Significance within Natural Products Chemistry

1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- holds significance in the field of natural products chemistry. It is recognized as a naturally occurring compound, as cataloged in the LOTUS (the natural products occurrence database). nih.gov The structural framework, a substituted catechol, is a common motif in a wide array of molecules synthesized by plants and other organisms. Natural phenolic compounds are secondary metabolites in plants and are known to exhibit a range of biological activities, which drives research into their isolation, characterization, and potential applications. mdpi.commdpi.com

The specific arrangement of hydroxyl, methoxy (B1213986), and propenyl groups on the benzene (B151609) ring of this molecule places it within the broader class of phenylpropanoids, which are derived from the amino acids phenylalanine and tyrosine. This structural relationship to other well-known natural compounds makes it a valuable subject for comparative studies in biosynthesis and chemical ecology. Research into compounds like 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- contributes to the understanding of chemical diversity in nature and the discovery of novel bioactive agents. mdpi.com

Relevance to Phenolic Compound Research

The study of phenolic compounds is an active area of scientific inquiry due to their diverse biological effects, which are often linked to their antioxidant capabilities. mdpi.com The catechol structure, in particular, is a key feature responsible for the antioxidant, anti-inflammatory, and antimicrobial properties observed in many related compounds. ontosight.ai The two adjacent hydroxyl groups on the aromatic ring can readily donate hydrogen atoms to scavenge free radicals, which is a primary mechanism of antioxidant action.

Consequently, 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- is of interest to researchers investigating structure-activity relationships among phenolic molecules. The influence of the methoxy and propenyl substituents on the chemical reactivity and biological potential of the catechol core is a subject for detailed investigation. Academic research into such compounds is foundational for potential applications in fields like materials science and as scaffolds for the synthesis of more complex molecules. ontosight.airesearchgate.net Long-term consumption of diets rich in plant polyphenols has been associated with protection against various diseases, making the fundamental study of individual phenolic compounds like this one a crucial aspect of nutritional and medicinal chemistry. mdpi.com

Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxy-5-prop-2-enylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-4-7-5-8(11)10(12)9(6-7)13-2/h3,5-6,11-12H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIIRUKUMCZDIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464323 | |

| Record name | 3-Methoxy-5-(prop-2-en-1-yl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4055-72-5 | |

| Record name | 3-Methoxy-5-(prop-2-en-1-yl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Botanical Sources of 1,2 Benzenediol, 3 Methoxy 5 2 Propenyl

Isolation from Adenophora tetraphylla (Shashen)

A review of scientific literature did not yield specific studies detailing the isolation of 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- from Adenophora tetraphylla, a perennial herb known in traditional medicine as "Shashen."

Role as an Aglycone of Phenolic Glycosides

There is no available research that identifies 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- as an aglycone component of phenolic glycosides found in Adenophora tetraphylla.

Detection in Curculigo orchioides Extracts

The presence of 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- has not been documented in studies analyzing the chemical constituents of extracts from Curculigo orchioides.

Identification in Dendrobium amoenum Protocorm Fractions

Scientific investigations into the composition of protocorm fractions from the orchid Dendrobium amoenum have not identified 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-. While various other phenolic compounds have been reported, this specific molecule is not among them.

Presence in Other Plant Species and Related Biological Systems

Further exploration into other botanical sources reveals no documented evidence of 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- in the following species.

Identification in Hovenia trichocarea Bark

Analysis of the chemical components of Hovenia trichocarea bark has not led to the identification of 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-.

Analysis of Aesculus chinensis Bunge Bark Volatiles

Following a comprehensive search of scientific literature, no evidence was found to confirm the presence of 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- in the volatiles of Aesculus chinensis Bunge bark. Studies on the chemical composition of Aesculus chinensis bark have identified various compounds, including hydrocarbons, acids, ethers, alcohols, and phenols, with primary active ingredients being Scopoletin, Vanillin, and Eugenol (B1671780). ejfa.meresearchgate.net However, the specific compound of interest is not listed among the identified components in the available research.

Identification as a Product of Lignin (B12514952) Degradation (e.g., in archaeological wood pyrolysis)

1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- has been identified as a product of lignin degradation, particularly through the analysis of archaeological wood. The study of ancient wood samples, such as archaeological oak (Quercus sp.), using flash pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) has provided significant insights into the degradation pathways of angiosperm lignin. researchgate.netnih.gov

During the degradation process of wood, lignin undergoes chemical modifications. One such modification is the demethylation of syringyl moieties, which are characteristic building blocks of lignin in angiosperms. researchgate.netnih.gov This process leads to the formation of various 3-methoxy-1,2-benzenediol derivatives, also known as methoxycatechols. researchgate.net

Research has shown that the pyrolysates of archaeological oak wood contain a series of these 3-methoxy-1,2-benzenediol derivatives with different side chains at the 5-position. Among these, isomers of 5-propenyl-3-methoxy-1,2-benzenediol have been distinctly identified. researchgate.netresearchgate.net The presence of these compounds provides clear evidence for the demethylation of syringyl units occurring in the early stages of wood degradation. researchgate.netnih.gov

The identification of these derivatives is typically achieved by analyzing the mass-to-charge ratio (m/z) of the fragments during mass spectrometry. For instance, a mass chromatogram showing an m/z of 180 is indicative of 5-propenyl-3-methoxy-1,2-benzenediols. researchgate.netresearchgate.net

The table below summarizes the key derivatives of 3-methoxy-1,2-benzenediol found in the pyrolysates of archaeological wood, which points to the origin of 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- from lignin breakdown.

Table 1. Derivatives of 3-methoxy-1,2-benzenediol Identified in Archaeological Wood Pyrolysis

| Compound Name | Indicative Mass-to-Charge Ratio (m/z) |

|---|---|

| 5-ethenyl-3-methoxy-1,2-benzenediol | 166 |

| 5-propenyl-3-methoxy-1,2-benzenediols | 180 |

| 5-propyl-3-methoxy-1,2-benzenediol | 182 |

Advanced Methodologies for Isolation and Purification of 1,2 Benzenediol, 3 Methoxy 5 2 Propenyl

Solvent Extraction Techniques from Biomass

Solvent extraction is a primary and crucial step for isolating natural products from biomass. The selection of an appropriate solvent system is dictated by the polarity and solubility of the target compound. For phenolic compounds like 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-, a range of solvents with varying polarities would typically be employed in a sequential manner to remove unwanted matrix components and enrich the target analyte.

Despite the widespread use of this technique for similar molecules, such as its precursor myristicin (B1677595) from nutmeg, specific protocols optimized for the extraction of 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- from a plant or other biological source are not described in the available literature. jyoungpharm.orgresearchgate.net The development of such a method would involve screening various solvents and optimizing parameters like temperature, extraction time, and solvent-to-solid ratio to maximize yield and purity.

Table 1: Potential Solvents for Extraction of Phenolic Compounds This table is illustrative of solvents typically used for this class of compounds, not based on specific experimental data for 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-.

| Solvent | Polarity | Target Compounds |

| Hexane | Non-polar | Lipids, Waxes, Non-polar compounds |

| Ethyl Acetate | Medium | Phenolics, Flavonoids, Terpenoids |

| Ethanol/Methanol (B129727) | Polar | Glycosides, Polar phenolics |

Chromatographic Separation Strategies

Following initial extraction, chromatographic techniques are indispensable for the purification of the target compound from the complex crude extract.

Sephadex LH-20 is a versatile size-exclusion chromatography medium made from hydroxypropylated dextran. mdpi.com It exhibits both hydrophilic and lipophilic properties, making it suitable for separating a wide range of natural products in various organic and aqueous-organic solvents. mdpi.com The separation mechanism on Sephadex LH-20 can involve molecular sieving, partition chromatography, and adsorption, depending on the solvent system used. mdpi.com It is particularly effective for purifying polyphenols and other aromatic compounds.

While Sephadex LH-20 is a standard tool in natural product chemistry, there are no specific, documented applications of its use for the isolation and purification of 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-. A hypothetical purification strategy would likely involve eluting the crude extract through a Sephadex LH-20 column with a solvent like methanol or an ethanol/chloroform mixture to separate the compound based on molecular size and polarity.

Table 2: Characteristics of Sephadex LH-20 Chromatography

| Feature | Description |

| Matrix | Hydroxypropylated cross-linked dextran |

| Primary Separation Mode | Size-Exclusion / Gel Filtration |

| Secondary Separation Mode | Partition / Adsorption Chromatography |

| Common Solvents | Methanol, Ethanol, Chloroform, Water |

| Typical Analytes | Flavonoids, Terpenoids, Steroids, Alkaloids |

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique used for the final purification of compounds to a high degree of purity. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. Reversed-phase chromatography, with a non-polar stationary phase (like C18) and a polar mobile phase (like methanol/water or acetonitrile/water gradients), is commonly employed for purifying phenolic compounds.

The application of preparative HPLC would be a logical final step in a purification workflow for 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-. However, specific methods, including column choice, mobile phase composition, and gradient programs tailored for this compound, are not available in published research. greenskybio.com The development of a prep-HPLC method would first require optimization at an analytical scale to achieve baseline separation from co-eluting impurities.

Table 3: Comparison of Analytical vs. Preparative HPLC

| Parameter | Analytical HPLC | Preparative HPLC |

| Column Internal Diameter | 2.1 - 4.6 mm | >10 mm |

| Particle Size | 1.8 - 5 µm | 5 - 15 µm |

| Sample Load | µg - low mg | High mg - g |

| Flow Rate | 0.2 - 2 mL/min | >10 mL/min |

| Objective | Quantification, Identification | Purification, Isolation |

Biosynthetic Pathways and Non Human Biotransformations of 1,2 Benzenediol, 3 Methoxy 5 2 Propenyl

Proposed Biosynthetic Routes in Plants

The biosynthesis of 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- is believed to originate from the well-established phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites, including lignin (B12514952), flavonoids, and other phenolic compounds. While direct enzymatic evidence for the final steps leading to this specific diol is not extensively detailed in current literature, the pathway can be inferred from the known biosynthesis of its close analogue, eugenol (B1671780).

The proposed pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to coniferyl alcohol, a key intermediate in lignin biosynthesis. The pathway to eugenol is thought to diverge from coniferyl alcohol. It is hypothesized that 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- is then formed via a subsequent hydroxylation step of eugenol or a related intermediate. This hydroxylation would add a second hydroxyl group to the benzene (B151609) ring, resulting in the catechol structure of the final compound.

The key enzymatic steps leading to the precursor, eugenol, are outlined below:

| Step | Precursor | Enzyme(s) | Product |

| 1 | Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |

| 2 | Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric acid |

| 3 | p-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA |

| 4 | p-Coumaroyl-CoA | Caffeoyl-CoA O-methyltransferase (CCoAOMT) | Feruloyl-CoA |

| 5 | Feruloyl-CoA | Cinnamoyl-CoA reductase (CCR) | Coniferaldehyde |

| 6 | Coniferaldehyde | Cinnamyl alcohol dehydrogenase (CAD) | Coniferyl alcohol |

| 7 | Coniferyl alcohol | Eugenol synthase (EGS) | Eugenol |

| 8 | Eugenol | Hydroxylase (postulated) | 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- |

Enzymatic Degradation and Metabolic Fate in Non-Human Organisms

In various ecosystems, particularly in the context of wood and plant litter decomposition, 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- is subject to enzymatic degradation by a range of microorganisms, primarily fungi.

Role in Lignin Degradation Processes (e.g., fungal attack)

As a substituted phenol (B47542), 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- is a plausible substrate for the lignin-degrading enzymes of wood-rotting fungi, such as white-rot and brown-rot fungi. These fungi secrete a suite of extracellular enzymes that can oxidize and cleave the complex aromatic structures of lignin and related compounds. nih.gov

Key enzymes involved in this process include:

Lignin Peroxidases (LiPs): These enzymes have a high redox potential and can oxidize non-phenolic lignin units.

Manganese Peroxidases (MnPs): These enzymes oxidize Mn(II) to Mn(III), which in turn can oxidize phenolic compounds like 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-. nih.gov

Laccases: These multi-copper oxidases can also oxidize phenolic substrates. nih.gov

Hydrolytic Cleavage of Glycosidic Bonds to Yield the Aglycone

In plants, phenylpropanoids are often found in a glycosylated form, where a sugar molecule is attached to a hydroxyl group. This increases their water solubility and stability. It is plausible that 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- exists in plant tissues as a glycoside.

Microorganisms, including fungi and bacteria, produce a variety of glycoside hydrolases (e.g., β-glucosidases) that can cleave these glycosidic bonds. This enzymatic hydrolysis releases the free aglycone, 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-, which can then be further metabolized by the organism. The release of the aglycone is a crucial step in making these compounds available for further degradation or other biological activities.

Non-Human Metabolic Product Analysis (e.g., in wood or plant tissues)

Analysis of the metabolic fate of 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- in non-human organisms has revealed several transformation products. In the context of wood decay, fungi can modify the structure of this compound through various enzymatic reactions.

One identified human metabolite of myristicin (B1677595) is 5-allyl-1-methoxy-2,3-dihydroxybenzene, which is the same as the target compound. nih.govbiocrick.com This suggests that similar metabolic pathways, likely involving cytochrome P450 monooxygenases, could be present in other organisms that metabolize related phenylpropanoids.

Studies on the metabolism of the structurally similar compound eugenol by fungi have shown that biotransformation can lead to the formation of various derivatives, including hydroxylated and demethylated products. For example, the brown rot fungus Gloeophyllum trabeum is known to synthesize and secrete 4,5-dimethoxy-1,2-benzenediol and 2,5-dimethoxy-1,4-benzenediol, indicating the fungal capacity to modify the methoxy (B1213986) and hydroxyl substitutions on the benzene ring. nih.gov

The metabolism of methoxyl-containing aromatic acids, such as vanillic and syringic acids, by wood-rotting fungi has been shown to be influenced by nutrient availability, with demethylation and demethoxylation being important reactions. scispace.com It is likely that 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- undergoes similar transformations in the presence of these fungi.

The following table summarizes some of the potential metabolic transformations of 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- in non-human organisms:

| Transformation | Enzyme Class (Putative) | Potential Product(s) |

| Oxidation of phenolic hydroxyls | Peroxidases, Laccases | Phenoxy radicals |

| Aromatic ring cleavage | Dioxygenases | Aliphatic acids |

| Side-chain oxidation | Oxidases | Carboxylic acids, aldehydes |

| Demethylation | O-demethylases | 3,4,5-trihydroxy-1-allylbenzene |

| Conjugation | Glucuronosyltransferases, Sulfotransferases | Glucuronide and sulfate (B86663) conjugates |

Further research is needed to fully elucidate the specific metabolic pathways and the complete range of metabolic products of 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- in various non-human organisms and to understand its ecological significance in processes such as lignocellulose decomposition.

Chemical Synthesis and Derivatization Strategies for 1,2 Benzenediol, 3 Methoxy 5 2 Propenyl

Total Synthesis Approaches and Synthetic Route Development

The total synthesis of complex organic molecules from simpler, commercially available starting materials is a cornerstone of chemical research. For 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-, a plausible synthetic approach begins with precursors containing the core phenolic structure.

One documented synthetic strategy for a closely related compound, myristicin (B1677595) (1-methoxy-2,3-methylenedioxy-5-allylbenzene), provides a foundational route that can be adapted. This synthesis starts from pyrogallol (B1678534) 1-methyl ether. mdma.ch The allylation of this precursor is a key step. The reaction of pyrogallol 1-methyl ether with allyl bromide can lead to the formation of different allyl ethers. Subsequent heating can induce a Claisen rearrangement, which moves the allyl group onto the aromatic ring to form C-allylated products. mdma.ch

A potential synthetic pathway to 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- could be envisioned starting from 3-methoxy-1,2-benzenediol (pyrogallol 1-methyl ether). The introduction of the allyl group at the 5-position would be the critical step, likely achieved through a Friedel-Crafts allylation or a related electrophilic substitution reaction using an allyl halide or alcohol under acidic conditions.

The table below outlines a hypothetical, multi-step synthesis based on established chemical transformations for similar phenolic compounds.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Friedel-Crafts Allylation | 3-methoxy-1,2-benzenediol, Allyl Bromide, Lewis Acid (e.g., AlCl₃) | 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- |

| 2 | Purification | Column Chromatography | Purified final product |

This table represents a generalized synthetic approach; specific yields and optimal conditions would require experimental validation.

Synthetic Methodologies for Substituted Phenols Relevant to the Core Structure (e.g., Robinson Annulation)

While not directly applied in the most straightforward synthesis of a simple substituted phenol (B47542) like 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-, the Robinson annulation is a powerful and historically significant reaction in organic synthesis for the construction of six-membered rings. wikipedia.orgbyjus.com This methodology is crucial for building complex molecular architectures, such as those found in steroids and terpenoids, which can incorporate substituted phenolic moieties. wikipedia.orgbyjus.com

The Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. chemistrysteps.commasterorganicchemistry.com The process typically involves the reaction of a ketone with an α,β-unsaturated ketone (like methyl vinyl ketone) to form a new six-membered ring. wikipedia.org

The general mechanism proceeds as follows:

Michael Addition: A ketone is deprotonated by a base to form an enolate. This nucleophilic enolate then attacks the β-carbon of an α,β-unsaturated ketone. This step forms a 1,5-diketone intermediate. masterorganicchemistry.com

Intramolecular Aldol Condensation: The 1,5-diketone intermediate then undergoes an intramolecular aldol reaction. A new enolate is formed, which then attacks one of the carbonyl groups within the same molecule, leading to the formation of a six-membered ring. masterorganicchemistry.com

Dehydration: The resulting β-hydroxy ketone is typically dehydrated under the reaction conditions to yield a stable, conjugated α,β-unsaturated cyclic ketone. chemistrysteps.com

The significance of the Robinson annulation lies in its ability to construct fused ring systems efficiently, which are common motifs in many natural products. wikipedia.orgbyjus.com Understanding such fundamental ring-forming strategies is essential for the broader field of synthetic chemistry, which includes the synthesis of complex substituted phenols.

Chemical Modifications and Analog Synthesis for Research Purposes

The chemical modification of 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- and related compounds is undertaken to create structural analogs for various research applications, including structure-activity relationship (SAR) studies. These modifications typically target the functional groups of the molecule: the hydroxyl groups, the methoxy (B1213986) group, or the allyl side chain.

A common modification involves the transformation of the allyl group. For instance, the allyl group of the related compound myristicin can be converted into a ketone. sciencepublishinggroup.comscispace.com This transformation can be achieved through an oxymercuration-demercuration reaction, which first converts the allyl group into a secondary alcohol, followed by oxidation with a reagent like pyridinium (B92312) chlorochromate (PCC) to yield the corresponding ketone. sciencepublishinggroup.comscispace.comresearchgate.net

Other potential modifications could include:

Etherification or Esterification of Hydroxyl Groups: The phenolic hydroxyl groups are reactive sites for alkylation or acylation to produce ethers or esters, which can alter the compound's polarity and biological properties.

Demethylation: The methoxy group could be cleaved to yield the corresponding trihydroxy derivative (pyrogallol derivative).

Isomerization of the Allyl Group: The terminal double bond of the allyl group can be isomerized to an internal position to form the propenyl isomer, which can alter its electronic and steric properties.

Ring Substitution: Further electrophilic substitution reactions (e.g., halogenation, nitration) could introduce additional substituents onto the benzene (B151609) ring, though regioselectivity would be a key consideration.

The synthesis of such analogs allows researchers to probe the influence of different structural features on the molecule's chemical and biological behavior.

Derivatization for Enhanced Analytical Characterization

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the separation, identification, and quantification of volatile and thermally stable compounds. However, molecules containing polar functional groups, such as the hydroxyl groups in 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-, are often non-volatile and can interact undesirably with the GC column, leading to poor peak shape and inaccurate results. researchgate.net

To overcome these issues, chemical derivatization is employed. This process modifies the analyte to create a derivative that is more suitable for GC analysis. researchgate.netpsu.edu The primary goals of derivatization for GC-MS are to:

Increase volatility. researchgate.net

Improve thermal stability.

Enhance detector response. researchgate.net

Improve chromatographic separation and peak symmetry. researchgate.net

For phenolic compounds, the most common derivatization technique is silylation . This involves replacing the acidic protons of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. A common silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net The resulting TMS ethers are much more volatile and less polar than the original phenol.

Another approach is alkylation , such as methylation, which converts the hydroxyl groups into methoxy groups.

The table below summarizes common derivatization strategies for phenolic compounds.

| Derivatization Method | Reagent Example | Derivative Formed | Advantages |

| Silylation | MSTFA, BSTFA | Trimethylsilyl (TMS) ether | Increases volatility, produces characteristic mass spectra |

| Acylation | Acetic Anhydride | Acetate ester | Increases volatility, can improve stability |

| Alkylation | Methyl Iodide, Diazomethane | Methyl ether | Increases volatility, stable derivatives |

These derivatization techniques are crucial for the accurate and sensitive analysis of 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- and related phenolic compounds in complex matrices. nih.govnih.gov

Advanced Analytical Characterization Techniques in Research on 1,2 Benzenediol, 3 Methoxy 5 2 Propenyl

Mass Spectrometry (MS) Applications

Mass spectrometry provides critical information about the mass-to-charge ratio of ionized molecules, enabling molecular weight determination and structural elucidation. The versatility of MS is enhanced when combined with chromatographic techniques that separate the target compound from other components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-. In this method, the compound is first separated from other components in a sample based on its boiling point and affinity for the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification.

Research involving the analysis of related methoxylated phenols in matrices such as wine has established robust GC-MS methods. researchgate.netnih.gov These methods often involve an initial extraction step, for instance, using diethyl ether after a salting-out process with potassium carbonate, to isolate the analytes from the sample matrix. researchgate.netnih.gov The extract is then injected into the GC-MS system for analysis. researchgate.net Quantification is typically achieved by monitoring specific ions characteristic of the target compound and comparing their signal intensity to that of an internal standard. oiv.int

Table 1: Typical GC-MS Parameters for the Analysis of Related Methoxylated Phenols

| Parameter | Condition | Reference |

|---|---|---|

| Gas Chromatograph | HP 5890 or equivalent | researchgate.net |

| Column | DB-Wax, 60 m x 0.32 mm id, 0.25 µm film thickness | researchgate.net |

| Carrier Gas | Hydrogen (H₂) | researchgate.net |

| Injection Mode | Splitless (2 µL) | researchgate.net |

| Injector Temperature | 250°C | researchgate.net |

| Oven Temperature Program | 90°C (2 min), then 10°C/min to 165°C (6 min), then 4°C/min to 250°C (5 min) | researchgate.net |

| Mass Spectrometer | Finnigan SSQ 710 or equivalent | researchgate.net |

| Transfer Line Temperature | 280°C | researchgate.net |

| Ion Source Temperature | 150°C | researchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM) | oiv.int |

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Complex Mixtures

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is an analytical technique used to characterize non-volatile, complex materials, such as lignin (B12514952) from wood. researchgate.net In this method, the sample is heated to a high temperature in an inert atmosphere, causing it to thermally decompose into smaller, more volatile fragments. researchgate.net These fragments are then separated by GC and identified by MS. researchgate.net

This technique is particularly valuable for studying the chemical composition of materials where 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- might be a structural component, such as in archaeological wood. researchgate.net Studies have used Py-GC/MS to investigate lignin degradation, revealing the presence of various 3-methoxy-1,2-benzenediol derivatives. researchgate.net The analysis of the resulting pyrograms provides insight into the original macromolecular structure. researchgate.net The mass spectra of the pyrolysis products are key to their identification; for example, 3-methoxy-1,2-benzenediol derivatives show characteristic ions that distinguish them from other isomers. researchgate.net

Table 2: Identified Derivatives of 3-methoxy-1,2-benzenediol in Wood Pyrolysates by Py-GC/MS

| Compound Derivative | Observed in Pyrolysate | Reference |

|---|---|---|

| Methyl | Yes | researchgate.net |

| Ethenyl | Yes | researchgate.net |

| Propenyl (isomers) | Yes | researchgate.net |

Direct Exposure Electron Ionisation–Mass Spectrometry (DE-MS)

Direct Exposure Electron Ionisation–Mass Spectrometry (DE-MS) is a rapid method for analyzing solid and liquid samples without prior chromatographic separation. The sample is placed on a probe and inserted directly into the ion source of the mass spectrometer, where it is heated and vaporized, and the resulting gas-phase molecules are ionized by electron impact.

This technique is particularly useful for obtaining a quick chemical profile of complex samples. In the context of archaeological materials, where lignin and its degradation products are of interest, DE-MS can be applied for preliminary characterization. researchgate.net While it does not provide the detailed separation of isomers and related compounds that GC-MS does, it offers a fast screening method to assess the presence of classes of compounds, including methoxylated phenols. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a technique that separates compounds in a liquid mobile phase before their detection by mass spectrometry. It is well-suited for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC-MS. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound.

For 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- and related compounds, LC-MS can be a valuable tool. Experimental data for the closely related compound 3-methoxycatechol (B1210430) is available, demonstrating the utility of LC-MS/MS for structural analysis. nih.gov In these experiments, a precursor ion is selected and fragmented to produce a product ion spectrum (MS2), which provides structural information.

Table 3: Experimental LC-MS/MS Data for 3-methoxycatechol

| Parameter | Value/Condition | Reference |

|---|---|---|

| MS Type | LC-MS | nih.gov |

| MS Level | MS2 | nih.gov |

| Instrument | Thermo Finnigan LTQ (Linear Ion Trap) | nih.gov |

| Ionization Mode | Negative | nih.gov |

| Precursor Type | [M-H]⁻ | nih.gov |

| Precursor m/z | 139.122 | nih.gov |

Evolved Gas Analysis Mass Spectrometry (EGA-MS)

Evolved Gas Analysis Mass Spectrometry (EGA-MS) is a technique that analyzes the gases released from a material as it is heated under a controlled temperature program. nih.gov It is often coupled with thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. researchgate.net The mass spectrometer identifies the chemical composition of the evolved gases, providing insights into the thermal decomposition processes of the material. nih.govresearchgate.net

EGA-MS is highly applicable to the study of complex organic polymers like lignin. nih.gov By heating a lignin-containing sample, the thermal degradation process can be monitored, and the evolved volatile products, which may include methoxylated phenols like 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-, can be identified in real-time. nih.gov This provides information on the thermal stability of the parent material and the mechanisms of its decomposition. nih.gov

Proton Transfer Reaction-Time of Flight-Mass Spectrometry (PTR-ToF-MS)

Proton Transfer Reaction-Time of Flight-Mass Spectrometry (PTR-ToF-MS) is a highly sensitive analytical technique for the real-time detection of volatile organic compounds (VOCs) in the gas phase. ru.nl It utilizes soft chemical ionization, where hydronium ions (H₃O⁺) transfer a proton to VOCs with a higher proton affinity than water, resulting in protonated analyte molecules. ru.nl The time-of-flight mass analyzer then provides high-resolution mass spectra of the ionized compounds.

This technique allows for rapid and real-time analysis of VOCs without the need for sample preconcentration or chromatographic separation. ru.nl PTR-ToF-MS is capable of sensitive detection of a wide range of compounds and can be used to monitor dynamic processes. monash.edu Its application in analyzing intermediates and products from complex reactions demonstrates its power for identifying and tracking volatile molecules, including potentially 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- if it is present in the vapor phase. monash.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional NMR experiments, particularly Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-, the spectrum would exhibit characteristic signals for the aromatic, allyl, methoxy (B1213986), and hydroxyl protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key to assigning these signals. For instance, the allyl group would produce distinct signals for its vinyl and methylene (B1212753) protons, while the methoxy group would appear as a singlet.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their hybridization state. The spectrum of this compound would show distinct signals for the aromatic carbons (some oxygenated, some protonated), the carbons of the allyl group (one CH2 and two CH), and the methoxy carbon. The combination of ¹H and ¹³C NMR data allows for a complete assignment of the basic carbon skeleton and attached protons. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| 1-OH, 2-OH | ~5.0-5.5 | br s | - |

| 3-OCH₃ | ~3.80 | s | ~55.2 |

| 4-H | ~6.60 | d | ~103.0 |

| 6-H | ~6.55 | d | ~108.2 |

| Allyl-CH₂ | ~3.30 | d | ~39.5 |

| Allyl-CH | ~5.95 | m | ~137.5 |

| Allyl=CH₂ (cis) | ~5.10 | d | ~115.5 |

| Allyl=CH₂ (trans) | ~5.08 | d | ~115.5 |

| C-1 | - | - | ~145.0 |

| C-2 | - | - | ~144.0 |

| C-3 | - | - | ~132.0 |

| C-4 | - | - | ~103.0 |

| C-5 | - | - | ~130.0 |

| C-6 | - | - | ~108.2 |

Note: Data are predicted values based on standard chemical shift ranges and data from analogous compounds. Actual experimental values may vary depending on the solvent and other conditions.

To overcome the limitations of 1D NMR, such as signal overlap, and to definitively establish atomic connectivity, two-dimensional (2D) NMR techniques are employed. mdpi.com

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-, COSY would show correlations between the adjacent protons in the allyl group and between neighboring protons on the aromatic ring, confirming their positions relative to each other.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning which protons are attached to which carbons, for example, linking the aromatic proton signals to their corresponding aromatic carbon signals. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular fragments. For instance, an HMBC correlation between the methoxy group's protons and the C-3 aromatic carbon would confirm the position of the methoxy group. rsc.org Similarly, correlations from the allyl methylene protons to aromatic carbons would establish the attachment point of the side chain. beilstein-journals.org

For specific applications, such as quantitative analysis or studying intermolecular interactions, specialized NMR techniques can be used. Phosphorus-31 (³¹P) NMR is a highly sensitive method that can be applied to derivatized samples of 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-. By reacting the two hydroxyl groups with a phosphorus-containing reagent (e.g., 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane), a phosphite (B83602) ester derivative is formed. The resulting ³¹P NMR spectrum would show distinct signals whose chemical shifts are highly sensitive to the electronic and steric environment of the original hydroxyl groups, allowing for precise quantification and differentiation of phenolic compounds in a mixture.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. nist.govnist.gov

Table 2: Characteristic FTIR Absorption Bands for 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3300 | O-H stretching | Phenolic Hydroxyl |

| 3100 - 3000 | C-H stretching | Aromatic & Alkene |

| 3000 - 2850 | C-H stretching | Methoxy & Allyl (sp³) |

| 1640 - 1620 | C=C stretching | Alkene (Allyl) |

| 1610 - 1580 | C=C stretching | Aromatic Ring |

| 1520 - 1450 | C=C stretching | Aromatic Ring |

| 1280 - 1200 | C-O stretching | Aryl Ether (Methoxy) |

| 1180 - 1100 | C-O stretching | Phenol (B47542) |

| 990 & 910 | =C-H bending (out-of-plane) | Vinyl Group (Allyl) |

These absorption bands provide a molecular fingerprint, confirming the presence of the key hydroxyl, methoxy, allyl, and substituted benzene (B151609) ring structures.

Advanced Chromatographic Techniques (e.g., Comprehensive Two-Dimensional Gas Chromatography (GC × GC))

When 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- is part of a complex mixture, such as an essential oil or environmental sample, advanced chromatographic techniques are necessary for its separation and identification. Gas chromatography (GC) is a common method for analyzing volatile compounds. nist.gov

Comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. In GC × GC, the sample is subjected to two independent columns with different separation mechanisms (e.g., a nonpolar column followed by a polar column). This results in a highly structured two-dimensional chromatogram, allowing for the separation of co-eluting compounds and providing a much cleaner signal for subsequent detection, typically by mass spectrometry (MS). researchgate.net This technique is particularly powerful for resolving isomeric compounds and identifying trace components in a complex matrix. nih.gov

Chemometric and Data Analysis Methods for Spectroscopic Data

The large and complex datasets generated by modern spectroscopic techniques often require sophisticated data analysis methods for interpretation. Chemometrics applies multivariate statistics to chemical data to extract meaningful information. researchgate.net

For research involving 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-, chemometric methods can be applied to NMR or FTIR data from multiple samples to:

Pattern Recognition: Techniques like Principal Component Analysis (PCA) can be used to explore and visualize the data, identifying patterns, groupings, or outliers among samples based on their spectral profiles.

Classification: Supervised methods such as Partial Least Squares Discriminant Analysis (PLS-DA) can build models to classify samples based on their origin, quality, or other predefined characteristics.

Quantitative Analysis: Partial Least Squares (PLS) regression can create calibration models to predict the concentration of the compound in a mixture based on its spectral data, offering a rapid alternative to traditional quantification methods. researchgate.net

Principal Component Analysis (PCA)

The analysis transforms the original variables (i.e., the concentrations of each detected chemical compound) into a new set of uncorrelated variables called Principal Components (PCs). The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible.

Illustrative Research Findings:

In a hypothetical study analyzing the volatile compounds from the pyrolysis of different hardwoods, PCA could be used to process the GC-MS data. The analysis might reveal that the first two principal components (PC1 and PC2) explain a significant portion of the total variance, for example, 85%.

A loadings plot from such a PCA would indicate which compounds have the most substantial impact on differentiating the samples. Compounds with high loading values for a particular PC are the primary contributors to the variance captured by that component. For instance, 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-, along with other phenolic compounds like guaiacol (B22219) and syringol, might have high positive loadings on PC1, indicating that variations in their concentrations are a major factor distinguishing the hardwood smoke profiles.

Below is an interactive data table representing hypothetical PCA loading values for key compounds identified in wood smoke analysis.

| Compound | PC1 Loading | PC2 Loading |

| 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- | 0.85 | 0.21 |

| Guaiacol | 0.79 | 0.35 |

| Syringol | 0.88 | 0.15 |

| Phenol | 0.65 | -0.45 |

| Furfural (B47365) | -0.72 | 0.55 |

| Acetic Acid | -0.58 | -0.61 |

In this example, a high positive value on PC1 could be associated with smoke generated at higher temperatures, which favors the formation of phenolic compounds from lignin degradation. otago.ac.nz Conversely, compounds with negative loadings on PC1, such as furfural (a product of cellulose (B213188) degradation), might be more abundant in smoke generated at lower temperatures. A scores plot would then visually group the different hardwood samples based on these chemical differences, demonstrating clear clustering according to wood type or pyrolysis temperature.

Correlation Analysis

Correlation analysis is a statistical method used to evaluate the strength and direction of the linear relationship between two variables. In the chemical analysis of complex mixtures, it can reveal associations between different compounds, providing insights into their formation pathways or common origins. researchgate.netnih.gov A correlation matrix is often generated, where the correlation coefficient (typically Pearson's r) quantifies the relationship between each pair of compounds. The coefficient ranges from -1 (a perfect negative correlation) to +1 (a perfect positive correlation), with 0 indicating no linear correlation.

Illustrative Research Findings:

In a study of wood smoke composition, correlation analysis could be applied to the concentration data of various identified compounds across multiple samples. A strong positive correlation between 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- and other methoxyphenols like syringol and guaiacol would be expected. researchgate.net This is because these compounds are all derived from the thermal degradation of lignin, the primary structural polymer in wood. nih.gov

Conversely, these phenolic compounds might show a negative correlation with compounds derived from the pyrolysis of cellulose, such as furfural or acetic acid. This suggests that the conditions favoring lignin degradation may not be the same as those that favor cellulose degradation.

An interactive data table below shows a hypothetical correlation matrix for selected compounds found in wood smoke.

| Compound | 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- | Guaiacol | Syringol | Furfural | Acetic Acid |

| 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- | 1.00 | 0.82 | 0.75 | -0.68 | -0.59 |

| Guaiacol | 0.82 | 1.00 | 0.69 | -0.61 | -0.55 |

| Syringol | 0.75 | 0.69 | 1.00 | -0.71 | -0.63 |

| Furfural | -0.68 | -0.61 | -0.71 | 1.00 | 0.85 |

| Acetic Acid | -0.59 | -0.55 | -0.63 | 0.85 | 1.00 |

These correlations provide valuable information for understanding the chemical processes occurring during wood pyrolysis. For example, the strong positive correlation between 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- and other lignin-derived phenols supports their use as markers for wood smoke in atmospheric or food studies. researchgate.netresearchgate.net The negative correlation with cellulose-derived products helps in building a more comprehensive model of the combustion process.

Structure Activity Relationship Sar Studies of 1,2 Benzenediol, 3 Methoxy 5 2 Propenyl and Its Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenolic Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For phenolic compounds like eugenol (B1671780) and its derivatives, QSAR studies have been instrumental in predicting their antioxidant potential and guiding the synthesis of more potent molecules. walisongo.ac.idtiikmpublishing.comtandfonline.com

A study focusing on the antioxidant activity of eugenol derivatives identified several key descriptors that significantly influence their radical scavenging capabilities. The best QSAR equation model was developed using a combination of electronic, hydrophobic, and steric descriptors. tiikmpublishing.com The derived equation is as follows:

Log IC50 = 6.442 + (26.257) HOMO + (9.231) GAP + (0.056) LOGP – (0.433) BALABAN tiikmpublishing.com

This model demonstrated a strong predictive ability, with a linear correlation coefficient (R) of 0.973, indicating a close relationship between the experimental and predicted antioxidant activity. tiikmpublishing.com The descriptors in this model highlight the importance of the electronic properties (HOMO and GAP energies), hydrophobicity (Log P), and the steric configuration (Balaban index) of the molecules in determining their antioxidant efficacy. tiikmpublishing.com Another QSAR study on eugenol derivatives identified the net charge of specific carbon and oxygen atoms, along with HOMO energy and hydration energy, as significant descriptors for antioxidant activity. walisongo.ac.id

Table 1: Key Descriptors in QSAR Models for the Antioxidant Activity of Eugenol Derivatives

| Descriptor | Description | Influence on Antioxidant Activity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) Energy | Represents the electron-donating ability of a molecule. | A higher HOMO energy generally correlates with stronger antioxidant activity, as it indicates a greater ease of donating an electron to neutralize free radicals. tiikmpublishing.com |

| GAP (HOMO-LUMO Energy Gap) | The difference in energy between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller GAP suggests higher reactivity and can be associated with increased antioxidant potential. tiikmpublishing.com |

| Log P (Partition Coefficient) | A measure of a compound's lipophilicity or hydrophobicity. | This descriptor influences the compound's ability to reach and interact with target sites within a biological system. tiikmpublishing.com |

| Balaban Index | A topological index that describes the branching and shape of a molecule. | This steric parameter can affect how the molecule interacts with biological targets. tiikmpublishing.com |

| Net Atomic Charges (e.g., qC6, qC7, qO12) | The distribution of electron density over the atoms in the molecule. | The charge on specific atoms can be critical for interactions with receptor sites and for the molecule's reactivity. walisongo.ac.id |

| Hydration Energy | The energy released when a molecule is dissolved in water. | This descriptor is related to the molecule's solubility and can impact its bioavailability and interaction with biological systems. walisongo.ac.id |

Correlating Structural Features with In Vitro Biological Responses

The biological activities of eugenol and its analogues are intrinsically linked to their structural features. Modifications to the phenolic hydroxyl group, the methoxy (B1213986) group, the allyl side chain, and the aromatic ring have been shown to significantly impact their in vitro efficacy against various targets, including cancer cells and pathogenic fungi. iomcworld.commdpi.comnih.gov

The phenolic hydroxyl group is often considered crucial for the antioxidant and antimicrobial activities of eugenol. mdpi.com Esterification of this hydroxyl group has been shown to reduce antioxidant activity significantly. researchgate.net In contrast, structural modifications to the allyl side chain can have a more nuanced effect on antioxidant capacity. researchgate.net

For antifungal activity, the presence of the phenolic hydroxyl group and the allyl substituent at C-4 are important. mdpi.comnih.gov The introduction of a nitro group, particularly at the C-5 position of the benzene (B151609) ring, has been found to dramatically increase antifungal potency. mdpi.comnih.gov For instance, the derivative 4-allyl-2-methoxy-5-nitrophenol was identified as the most active compound against a range of fungal strains. mdpi.comnih.gov

In the context of anticancer activity, the incorporation of heterocyclic moieties has proven to be a successful strategy. The synthesis of eugenol derivatives containing a 1,2,3-triazole ring has yielded compounds with potent cytotoxicity against breast cancer cell lines. tandfonline.combohrium.comnih.gov One such derivative, 3-(4-((4-allyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N'-(4-methylbenzoyl) benzohydrazide (B10538), exhibited IC50 values comparable to the standard chemotherapeutic drug Doxorubicin against MDA-MB-231 and MCF-7 cells. nih.gov Similarly, conjugating eugenol with a 1,3,4-oxadiazole (B1194373) scaffold has led to derivatives with significant antiproliferative activity against breast, prostate, and ovarian cancer cells. acs.org

Table 2: In Vitro Biological Activity of Eugenol and Selected Analogues

| Compound | Modification | Biological Activity | Cell Line/Organism | IC50 / MIC |

|---|---|---|---|---|

| Eugenol | - | Anticancer | MDA-MB-231 | >100 µM nih.gov |

| Compound 9 (Eugenol-1,2,3-triazole derivative) | Addition of a 1,2,3-triazole benzohydrazide moiety | Anticancer | MDA-MB-231 | 6.91 µM nih.gov |

| Compound 9 (Eugenol-1,2,3-triazole derivative) | Addition of a 1,2,3-triazole benzohydrazide moiety | Anticancer | MCF-7 | 3.15 µM nih.gov |

| Compound 17 (Eugenol-1,3,4-oxadiazole derivative) | Addition of a 1,3,4-oxadiazole-Mannich base with a morpholine (B109124) ring | Anticancer | MCF-7 | 1.71 µM acs.org |

| Compound 17 (Eugenol-1,3,4-oxadiazole derivative) | Addition of a 1,3,4-oxadiazole-Mannich base with a morpholine ring | Anticancer | PC-3 | 1.1 µM acs.org |

| Compound 17 (Eugenol-1,3,4-oxadiazole derivative) | Addition of a 1,3,4-oxadiazole-Mannich base with a morpholine ring | Anticancer | SKOV3 | 1.84 µM acs.org |

| 4-allyl-2-methoxy-5-nitrophenol | Addition of a nitro group at C-5 | Antifungal | Candida albicans | - |

Rational Design of Derivatives for Targeted Activity

The insights gained from SAR and QSAR studies provide a foundation for the rational design of novel eugenol derivatives with specific, targeted biological activities. This approach moves beyond random screening to a more directed and efficient drug discovery process. By understanding which structural motifs are responsible for desired activities and which may lead to off-target effects, chemists can design and synthesize new molecules with improved therapeutic profiles. researchgate.netnih.govresearchgate.netnih.gov

One area of focus has been the development of eugenol-based enzyme inhibitors. For example, derivatives of eugenol have been designed as inhibitors of thymidylate synthase (TS), a key enzyme in DNA synthesis and a target for anticancer drugs. acs.org Molecular docking studies can be employed to predict how these designed molecules will bind to the active site of the target enzyme, helping to refine their structures for optimal interaction. acs.org Compound 17, a 1,3,4-oxadiazole derivative of eugenol, was found to be a potent TS inhibitor with an IC50 of 0.81 µM. acs.org

Another example is the design of eugenol esters as potential inhibitors of 15-lipoxygenase (SLO), an enzyme involved in inflammation. nih.gov Molecular docking simulations of these derivatives into the SLO active site suggested that the allyl group orients toward the iron atom in the active site, and that lipophilic interactions are key to the inhibitory activity. nih.gov

Furthermore, eugenol has served as a scaffold for the rational design of peroxisome proliferator-activated receptor γ (PPARγ) agonists, which have potential applications in treating inflammatory conditions. nih.govmdpi.com By mimicking the structural features of known PPARγ agonists—a benzyloxy trunk, a linker, and a lipophilic tail—researchers have designed and synthesized novel eugenol derivatives with anti-inflammatory properties. nih.gov This strategy highlights the versatility of the eugenol structure as a starting point for the development of a wide range of therapeutic agents.

Computational and Theoretical Chemistry Studies on 1,2 Benzenediol, 3 Methoxy 5 2 Propenyl

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in understanding the three-dimensional structure, conformational flexibility, and intermolecular interactions of molecules. For eugenol (B1671780) and its derivatives, these computational techniques have been employed to explore their biological activities and potential applications.

Drug Discovery and Design: In the context of drug discovery, molecular docking and dynamics simulations have been used to investigate the interaction of eugenol derivatives with various biological targets. For instance, in silico studies have been performed on eugenol derivatives to identify potential inhibitors of the main protease of SARS-CoV-2, the virus responsible for COVID-19. These studies involve docking a library of eugenol-derived compounds into the active site of the protein to predict their binding affinities and modes of interaction. Subsequent molecular dynamics simulations, often extending for nanoseconds, are used to assess the stability of the ligand-protein complexes in a simulated aqueous environment. researchgate.net

Interaction with Biological Membranes: Molecular dynamics simulations can also be used to model the interaction of compounds like eugenol with cell membranes, providing insights into their bioavailability and mechanisms of action. These simulations can reveal how the molecule partitions into the lipid bilayer and the effects it may have on membrane structure and properties.

Structure-Activity Relationship (SAR) Studies: By combining molecular modeling with experimental bioassays, researchers can develop structure-activity relationships. For example, novel eugenol derivatives have been synthesized and their anti-inflammatory activity evaluated. mdpi.com Molecular docking was used to analyze the binding free energy and identify key amino acid interactions with the target protein, peroxisome proliferator-activated receptor gamma (PPARγ). mdpi.com The stability of the most promising docked complexes was then further assessed using molecular dynamics simulations. mdpi.com

A summary of representative molecular modeling and dynamics simulation studies on eugenol and its derivatives is presented in the table below.

| Study Focus | Computational Methods | Key Findings |

| Leishmanicidal Agents | Molecular Modeling | Identification of a eugenol ester with significant inhibitory activity against the rCPB 2.8 enzyme. scielo.br |

| COVID-19 Drug Candidates | Molecular Docking, Molecular Dynamics, ADMET Prediction | A specific eugenol derivative (compound 54) was identified as a potential inhibitor of the SARS-CoV-2 main protease with favorable pharmacokinetic properties. researchgate.net |

| Anti-amoebic Agents | Molecular Docking | Eugenol derivatives showed potential as drugs against Acanthamoeba infections, with docking simulations confirming interactions with Acanthamoeba profilin. nih.gov |

| Anti-inflammatory Agents | Molecular Docking, Molecular Dynamics, SAR Analysis | Novel eugenol derivatives were identified as potential PPARγ agonists for treating inflammation, with simulations confirming stable binding to the target protein. mdpi.com |

Quantum Chemical Calculations (e.g., for pyrolysis mechanisms of related compounds)

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, geometry, and reactivity of molecules. These methods are particularly useful for elucidating reaction mechanisms, such as those involved in pyrolysis.

Geometric Optimization and Electronic Properties: Density Functional Theory (DFT) is a widely used quantum chemical method to determine the optimized geometry and electronic properties of molecules like eugenol. jbino.com Calculations can predict bond lengths, bond angles, and dihedral angles, as well as electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. jbino.com These properties are crucial for understanding the molecule's reactivity and spectroscopic characteristics.

Pyrolysis Mechanisms of Related Phenolic Compounds: The thermal decomposition (pyrolysis) of biomass and its components is a complex process that can be investigated using quantum chemical calculations. Studies on compounds structurally related to 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-, such as ferulic acid and p-isopropenylphenol, have utilized DFT to explore their gas-phase decomposition pathways. tandfonline.comnih.gov These studies calculate the bond dissociation energies to identify the weakest bonds and map out the potential energy surfaces for various reaction pathways, including decarboxylation, demethoxylation, and hydrogenation. tandfonline.comnih.gov For example, in the study of ferulic acid, the cleavage of the methyl group was identified as the lowest energy bond scission. tandfonline.com Similarly, for p-isopropenylphenol, reaction schemes involving partial hydrogenation of the aromatic ring followed by the elimination of functional groups were found to have low activation energies. nih.gov

Reactivity and Antioxidant Activity: Quantum chemical calculations have also been employed to understand the antioxidant properties of eugenol. By calculating properties such as bond dissociation enthalpy and ionization potential, researchers can predict the ability of the molecule to donate a hydrogen atom or an electron, which are key mechanisms of antioxidant action. The interactions of eugenol with free radicals can be modeled to understand its radical scavenging capabilities.

The following table summarizes key parameters often determined through quantum chemical calculations for molecules related to 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-.

| Calculated Property | Significance | Example from Related Compounds |

| Bond Dissociation Energy | Indicates the energy required to break a specific bond, helping to predict initial steps in thermal decomposition. | Cleavage of the methyl group in ferulic acid is the lowest energy bond scission. tandfonline.com |

| Activation Energy | Represents the energy barrier for a chemical reaction, allowing for the determination of the most favorable reaction pathways. | The production of benzene (B151609) from p-isopropenylphenol has a rate-limiting step with an activation energy of 19.83 kcal/mol. nih.gov |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, which relates to the chemical reactivity and stability of the molecule. | Calculated for eugenol to understand its electronic transitions and reactivity. jbino.com |

| Reaction Enthalpies and Free Energies | Thermodynamic properties that determine the spontaneity and energy changes of a reaction at different temperatures. | Calculated for the pyrolysis of p-isopropenylphenol over a range of temperatures (298-898 K). nih.gov |

Future Research Perspectives and Academic Implications

Elucidation of Comprehensive Biosynthetic Pathways

The natural origin and complete biosynthetic pathway of 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- remain to be fully elucidated. It is hypothesized to be a derivative of the well-documented phenylpropanoid pathway, which is responsible for the synthesis of a vast array of natural products in plants. This pathway commences with the amino acid phenylalanine. researchgate.net

Future research should focus on identifying the specific enzymatic steps that lead to the unique substitution pattern of this compound—a catechol ring with both a methoxy (B1213986) and an allyl group. The biosynthesis of the closely related compound eugenol (B1671780) proceeds from coniferyl alcohol via the action of a coniferyl alcohol acyltransferase and a eugenol synthase. nih.gov It is plausible that the pathway for 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- involves a similar sequence, potentially with an additional hydroxylation step to form the catechol group.

Key research objectives in this area would include:

Identification in Natural Sources: Screening of various plant species, particularly those known to produce eugenol and other phenylpropanoids like clove, basil, and cinnamon, to identify natural sources of 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-. wikipedia.org

Transcriptome and Enzyme Analysis: Once a natural source is identified, transcriptome analysis can be employed to identify candidate genes encoding for the enzymes involved in its biosynthesis. This would be followed by in vitro characterization of these enzymes to confirm their function.

Radiotracer Studies: The use of isotopically labeled precursors, such as phenylalanine and ferulic acid, in plant tissues could definitively map the metabolic flow and intermediates of the pathway.

Development of Novel Synthetic Routes and Derivatization Strategies

The development of efficient and scalable synthetic routes is paramount for enabling detailed study of 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- and its potential applications. Current synthetic chemistry offers a variety of methods for the preparation of substituted catechols and phenylpropanoids. Future research in this area should aim to develop novel synthetic strategies that are both high-yielding and environmentally benign.

One potential synthetic approach could involve a Claisen rearrangement of a suitably substituted allyl phenyl ether, a common reaction in the synthesis of allylphenols. google.com For instance, the synthesis of 3-allyl-4-hydroxy-5-methoxy-benzaldehyde (B1270941) has been achieved through microwave-assisted Claisen rearrangement of 4-allyloxy-3-methoxybenzaldehyde. chemicalbook.com A similar strategy could be adapted for the target molecule.

Furthermore, the development of derivatization strategies is crucial for exploring the structure-activity relationships of this compound. Modifications at the hydroxyl and allyl groups could lead to analogues with enhanced biological activities or altered physicochemical properties. nih.govd-nb.info For example, esterification of the hydroxyl groups or additions across the allyl double bond have been shown to modulate the antimicrobial and antioxidant properties of eugenol. nih.gov A future derivatization program could explore a range of modifications, as outlined in the table below.

| Potential Derivatization Site | Type of Modification | Potential Impact on Properties |

| Catechol Hydroxyl Groups | Esterification, Etherification | Altered solubility, bioavailability, and antioxidant activity |

| Allyl Group Double Bond | Epoxidation, Dihydroxylation, Halogenation | Modified reactivity and biological target specificity |

| Aromatic Ring | Introduction of additional substituents | Changes in electronic properties and steric hindrance |

In-depth Mechanistic Studies of Biological Activities at a Molecular Level (In Vitro)

The structural features of 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-, particularly the catechol moiety, suggest a range of potential biological activities that warrant in-depth investigation at the molecular level. Catechols are known for their antioxidant properties, acting as free radical scavengers. nih.govmdpi.com The presence of both a catechol and an allyl group, similar to eugenol, also suggests potential antimicrobial and anti-inflammatory effects. nih.govmontana.edu

Future in vitro studies should be designed to systematically evaluate these potential activities and elucidate their underlying molecular mechanisms. A proposed research framework is presented in the table below.

| Potential Biological Activity | Proposed In Vitro Assay | Potential Molecular Mechanism to Investigate |

| Antioxidant | DPPH radical scavenging assay, ABTS assay, lipid peroxidation inhibition assay | Hydrogen atom transfer, electron transfer, interaction with antioxidant enzymes. jst.go.jpresearchgate.net |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of pathogenic bacteria and fungi | Disruption of cell membrane integrity, inhibition of essential enzymes, interference with biofilm formation. nih.govnih.gov |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, measurement of inflammatory cytokine production in cell culture | Direct enzyme inhibition, modulation of inflammatory signaling pathways like NF-κB. nih.gov |

| Anticancer | Cytotoxicity assays on various cancer cell lines (e.g., MTT assay), apoptosis assays (e.g., caspase activity) | Induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, modulation of cancer-related signaling pathways (e.g., PI3K/Akt). nih.govresearchgate.net |

These studies will be instrumental in defining the potential therapeutic value of this compound and its derivatives.

Exploration of Additional Non-Human Biological Roles and Interactions

Beyond potential human-centric applications, 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- may play significant roles in ecological interactions. Phenylpropanoids are known to be involved in plant defense against herbivores and pathogens. nih.govtandfonline.com They can also act as allelochemicals, influencing the growth of neighboring plants. nih.govresearchgate.netmdpi.com

Future research should explore the non-human biological roles of this compound. Key areas of investigation include:

Insecticidal and Insect Repellent Activity: Bioassays against common agricultural pests, such as Spodoptera litura, could reveal insecticidal or repellent properties. tandfonline.comnih.gov The mechanism of action could involve the inhibition of key insect enzymes like acetylcholinesterase or glutathione (B108866) S-transferase. researchgate.net

Allelopathic Potential: The effect of the compound on the seed germination and seedling growth of various weed and crop species could be assessed to determine its allelopathic potential. nih.govresearchgate.net Catechol itself has demonstrated herbicidal effects on several weed species. nih.gov

Antimicrobial Effects on Plant Pathogens: Its efficacy against common fungal and bacterial plant pathogens could be evaluated. Many plant-derived phenols and polyphenols have inherent antimicrobial properties that contribute to disease resistance. nsf.govnih.govresearchgate.net

Understanding these ecological roles could lead to the development of novel, environmentally friendly pesticides or herbicides, contributing to sustainable agriculture.

Q & A

Basic: What are the established synthetic routes for 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-, and what key reaction mechanisms are involved?

Methodological Answer:

The compound is typically synthesized via allylation of 3-methoxy-1,2-benzenediol using allyl halides (e.g., allyl bromide) under basic conditions (e.g., K₂CO₃ in acetone). The reaction proceeds through electrophilic aromatic substitution , where the electron-rich aromatic ring (activated by hydroxyl and methoxy groups) reacts with the allyl electrophile. Key steps include:

- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients.

- Characterization : ¹H NMR analysis to confirm substitution patterns (e.g., coupling constants between allylic protons and aromatic protons at δ 6.5–7.0 ppm) .

Advanced: How can researchers resolve contradictory NMR data reported for this compound in different solvents?

Methodological Answer:

Discrepancies in NMR data may arise from solvent polarity effects , tautomerism , or impurities . To resolve these:

- Use deuterated solvents consistently (e.g., DMSO-d₆ or CDCl₃) and report solvent-specific chemical shifts.

- Employ 2D NMR techniques (e.g., COSY, HSQC) to confirm connectivity and assign ambiguous signals.

- Compare experimental data with computational predictions (DFT-based NMR simulations) to validate assignments .

Basic: What analytical techniques are recommended for confirming the purity and structure of this compound?

Methodological Answer:

- Purity Assessment : HPLC with UV detection (λ = 280 nm) and a C18 column; acceptable purity ≥95% .

- Structural Confirmation :

Advanced: What experimental strategies can elucidate the oxidative stability of this compound under varying pH conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to H₂O₂ or UV light at pH 3, 7, and 11. Monitor degradation via LC-MS to identify byproducts (e.g., quinone derivatives).

- Kinetic Analysis : Plot degradation rates using pseudo-first-order kinetics.

- Computational Modeling : DFT calculations to predict vulnerable sites (e.g., allyl group or hydroxyl positions) .

Basic: How should researchers handle and store this compound to ensure experimental reproducibility?

Methodological Answer:

- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C in amber vials to prevent oxidation and photodegradation.

- Pre-Use Checks : Confirm purity via TLC (Rf = 0.4 in ethyl acetate/hexane 3:7) or HPLC.

- Long-Term Stability : Lyophilize and store at -20°C with periodic NMR validation .

Advanced: How can conflicting biological activity data from different studies be reconciled?

Methodological Answer:

Contradictions may stem from impurities , assay variability , or metabolic instability . Mitigation strategies include:

- Purity Reassessment : Use HPLC-MS to rule out contaminants.

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, identical incubation times).

- Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS in biological matrices .

Basic: What are the key considerations for designing a reaction mechanism study involving this compound?

Methodological Answer:

- Isotopic Labeling : Use deuterated allyl groups to track substitution regiochemistry.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates.

- Intermediate Trapping : Add radical scavengers (e.g., TEMPO) to detect transient species .

Advanced: How can computational chemistry enhance understanding of this compound’s reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics : Simulate solvation effects in different solvents (e.g., water vs. DMSO).

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide SAR analyses .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile reagents.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Advanced: What methodologies are recommended for studying this compound’s role in antioxidant activity assays?

Methodological Answer:

- DPPH Assay : Measure radical scavenging activity at 517 nm; IC₅₀ values should be compared with ascorbic acid controls.

- ORAC Assay : Quantify antioxidant capacity via fluorescein decay kinetics.

- Electrochemical Analysis : Cyclic voltammetry to determine redox potentials and electron-donating capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.